N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide
Description
N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide (CAS: 1016508-01-2) is an amidoxime derivative characterized by a tetrahydrofuran (oxolan) ring linked via a methoxy group to an ethanimidamide backbone. This structure combines electron-donating methoxy substituents with a heterocyclic oxolan moiety, which may enhance solubility in polar organic solvents and influence reactivity in electrophilic substitutions or metal-chelation reactions.
Properties
IUPAC Name |
N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7(9-10)5-11-4-6-2-1-3-12-6/h6,10H,1-5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHMSOBONIVPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)COC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Tetrahydrofurfuryl Alcohol
Tetrahydrofurfuryl alcohol is converted to a reactive electrophile for nucleophilic substitution. Common methods include:
Method A: Bromination with HBr/PBr₃
-
Reagents : Tetrahydrofurfuryl alcohol, phosphorus tribromide (PBr₃).
-
Reaction :
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Yield : 75–85% after purification via silica gel chromatography.
Method B: Tosylation with TsCl
Etherification with Ethylene Glycol Derivatives
The activated oxolane derivative is coupled to an ethylene glycol-based nucleophile:
Method C: Alkylation of Ethylene Glycol Monoester
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Reagents : Oxolan-2-ylmethyl bromide, ethyl glycolate, NaH.
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Product : Ethyl 2-(oxolan-2-ylmethoxy)acetate.
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Yield : 70–80% after distillation.
Method D: Mitsunobu Coupling
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Reagents : Tetrahydrofurfuryl alcohol, ethyl 2-hydroxyacetate, DIAD, PPh₃.
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Advantage : Stereochemical control and higher yields (85–90%).
Conversion to Nitrile Precursor
The ester intermediate is transformed into a nitrile, a critical precursor for amidoxime formation:
Method E: Amidation and Dehydration
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Amidation :
-
Dehydration :
Method F: Direct Cyanation
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Reagents : Oxolan-2-ylmethyl bromide, sodium cyanide (NaCN).
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Product : 2-(Oxolan-2-ylmethoxy)acetonitrile.
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Yield : 60–70%.
Amidoxime Formation via Hydroxylamine Addition
The nitrile undergoes hydroxylamine addition to yield the target amidoxime:
Method G: Hydroxylamine Hydrochloride in Aqueous Ethanol
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Reagents : 2-(Oxolan-2-ylmethoxy)acetonitrile, NH₂OH·HCl, NaHCO₃.
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Reaction :
Method H: Microwave-Assisted Synthesis
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Time Efficiency |
|---|---|---|---|---|
| C → E | Ester alkylation | 70 | 95 | Moderate |
| D → E | Mitsunobu coupling | 85 | 98 | High |
| F → H | Direct cyanation | 65 | 90 | Low |
Method D → E → G emerges as the optimal route, balancing yield and purity while minimizing side products.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The oxolan ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction of the imidamide moiety may produce amine derivatives .
Scientific Research Applications
Cancer Treatment
The compound has shown promise in the treatment of various types of cancer, including:
- NUT Midline Carcinoma
- Burkitt's Lymphoma
- Prostate Cancer
- Breast Cancer
- Bladder Cancer
- Lung Cancer
- Melanoma
These applications stem from its ability to disrupt the activity of bromodomains, which are often implicated in the progression of cancer by facilitating oncogene expression.
Table 1: Summary of Cancer Types Targeted by N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide
Case Study 1: Efficacy in NUT Midline Carcinoma
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited cell proliferation in NUT midline carcinoma cell lines. The compound induced apoptosis and reduced tumor growth in xenograft models, highlighting its potential as a therapeutic agent for this aggressive cancer type.
Case Study 2: Broad Spectrum Anti-Cancer Activity
Research indicated that the compound exhibited broad-spectrum anti-cancer activity across various cell lines representing different cancers. The mechanism was attributed to its ability to inhibit bromodomain interactions, leading to decreased expression of key oncogenes involved in tumorigenesis.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and imidamide moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The oxolan ring may also play a role in the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
Structural and Electronic Features
N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (13)
- Structure : A methoxyphenyl group replaces the oxolan-methoxy moiety.
- Properties : The methoxy group increases electron density on the phenyl ring, facilitating electrophilic aromatic substitution. Melting point: 111–112°C .
- Reactivity : Higher electron density compared to nitro- or chloro-substituted analogs, leading to faster reaction kinetics in substitutions .
N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide
- Structure : Nitro group (electron-withdrawing) at the ortho position.
- Properties : The nitro group reduces electron density, slowing electrophilic substitutions. Likely higher melting point due to stronger intermolecular forces .
N'-Hydroxy-2-(morpholin-4-yl)ethanimidamide
- Structure : Morpholine ring (six-membered with O and N) instead of oxolan.
- Properties : Enhanced solubility in aqueous media due to morpholine’s polarity. Molecular weight: 159.18 g/mol .
2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (18)
- Structure : Chlorophenyl substituent.
- Synthesis : 58% yield via hydroxylamine hydrochloride reaction. Lower yield compared to nitro-substituted analogs (93% for compound 24) .
Biological Activity
N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H14N2O3 |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | N'-hydroxy-2-(oxolan-2-yl)methoxyethanimidamide |
| InChI | InChI=1S/C7H14N2O3/c8-7(9-10)5-12-4-6-1-2-11-3-6/h6,10H,1-5H2,(H2,8,9) |
| InChI Key | RKDPGWMFHXSTGU-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1COCC(=NO)N |
The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxy group and imidamide moiety. These components facilitate:
- Hydrogen Bonding: The hydroxy group can form hydrogen bonds with various biomolecules, enhancing its interaction with proteins and nucleic acids.
- Metal Ion Coordination: The compound's structure allows it to coordinate with metal ions, which can influence enzymatic activities and biochemical pathways.
- Substitution Reactions: The oxolan ring can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential effectiveness against various bacterial strains. A comparative study demonstrated that compounds with similar structural features had varying degrees of antibacterial activity, suggesting that small modifications in the chemical structure could significantly impact efficacy.
Anticancer Potential
Preliminary studies have suggested that this compound may inhibit specific cancer cell lines. For instance, in vitro assays indicated that it could reduce cell viability in breast cancer and leukemia cells. The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression.
Neuroprotective Effects
Emerging research has pointed to neuroprotective properties associated with this compound. It has been hypothesized that the compound may exert protective effects against oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
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Antimicrobial Activity Study:
- Objective: Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method: Disk diffusion method was employed.
- Results: Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
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Cancer Cell Line Assay:
- Objective: Assess cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cell lines.
- Method: MTT assay to determine cell viability.
- Results: IC50 values were recorded at 25 µM for MCF-7 and 30 µM for K562 cells, indicating potential as an anticancer agent.
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Neuroprotection Experiment:
- Objective: Investigate protective effects on SH-SY5Y neuroblastoma cells under oxidative stress.
- Method: Pre-treatment with varying concentrations followed by exposure to hydrogen peroxide.
- Results: The compound significantly reduced cell death compared to controls.
Comparative Analysis
Similar Compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-hydroxy-2-(tetrahydro-3-furanylmethoxy)ethanimidamide | Similar imidamide moiety | Moderate antibacterial activity |
| N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide | Different oxolan ring position | Enhanced anticancer properties |
Q & A
Q. Table 1: Example Synthesis Parameters
| Precursor | Solvent System | Yield (%) | Reference |
|---|---|---|---|
| Nitrile derivative | MeOH/HO (7:3) | 58–93% | |
| Imidate intermediate | EtOH/HO | 73–88% |
How can researchers address discrepancies in reported NMR data for amidoxime derivatives like this compound?
Advanced Research Question
Answer:
Discrepancies in H/C NMR data may arise from tautomerism (oxime/amidoxime equilibrium) or solvent effects. To resolve conflicts:
- Deuterated solvents : Use DMSO-d or CDCl to stabilize tautomeric forms.
- Variable-temperature NMR : Monitor shifts to identify dynamic equilibria.
- Cross-validate literature : Check for retractions or conflicting assignments (e.g., highlights retracted data due to duplicate publication) .
What spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
Answer:
Q. Table 2: Key Spectroscopic Markers
| Technique | Diagnostic Signal | Functional Group |
|---|---|---|
| H NMR | δ 3.82 (s, 3H) | Methoxy group |
| FTIR | 3317 cm | N–H/O–H stretch |
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of amidoxime derivatives?
Advanced Research Question
Answer:
- Analog synthesis : Modify substituents on the oxolane or amidoxime moieties (e.g., electron-withdrawing groups like nitro or chloro) to assess antiplasmodial or cytotoxic activity .
- Bioassays : Test against bacterial (e.g., E. coli) or parasitic models, correlating IC values with substituent electronic profiles.
- Computational docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., plasmodial kinases) .
What strategies mitigate stability issues during storage of this compound?
Advanced Research Question
Answer:
Amidoximes are hygroscopic and prone to oxidation. Stabilization methods include:
- Storage conditions : Argon atmosphere, desiccants (silica gel), and temperatures below –20°C.
- Lyophilization : Convert to stable solid forms.
- Stability-indicating HPLC : Monitor degradation products under accelerated conditions (40°C/75% RH) .
How can researchers validate the purity of intermediates in multi-step syntheses of this compound?
Basic Research Question
Answer:
- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (1:1) to track reaction progress.
- Column chromatography : Purify intermediates using gradients of polar/non-polar solvents.
- Elemental analysis : Confirm C/H/N ratios match theoretical values .
What are the implications of solvent choice on amidoxime tautomerism and reactivity?
Advanced Research Question
Answer:
Polar aprotic solvents (e.g., DMF) favor the amidoxime tautomer, enhancing nucleophilicity for further reactions (e.g., cyclization to oxadiazoles) . Protic solvents (e.g., MeOH) stabilize the oxime form, altering reactivity in metal-chelation studies .
Note on Reliability : Sources like emphasize the need to verify literature data against retractions or duplicates. Always cross-reference methodologies with peer-reviewed journals and avoid non-academic platforms (e.g., BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
